4-Morpholineethanesulfonic acid

Overview

Description

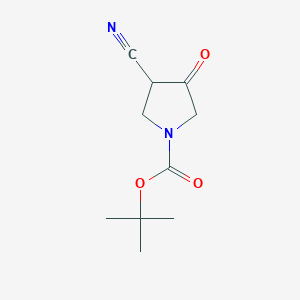

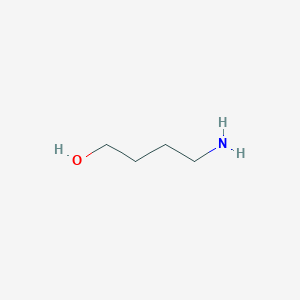

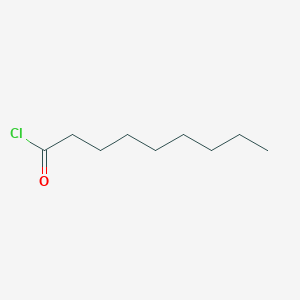

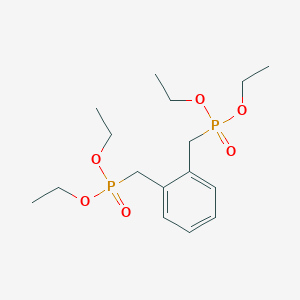

2-(N-Morpholino)ethanesulfonic acid is a zwitterionic organic compound widely used as a buffering agent in biological and biochemical research. It contains a morpholine ring and an ethanesulfonic acid group, giving it the chemical formula C₆H₁₃NO₄S and a molecular weight of 195.2 g/mol . This compound is known for its stability and minimal interaction with metal ions, making it an ideal buffer in various experimental conditions .

Mechanism of Action

Target of Action

2-(N-Morpholino)ethanesulfonic acid (MES) is a versatile compound that interacts with a variety of targets. Some of these include Acetylcholinesterase, Glutamine–fructose-6-phosphate aminotransferase, Dihydrofolate reductase, and Copper-containing nitrite reductase . These targets play crucial roles in various biological processes, including neurotransmission, metabolic pathways, and redox reactions .

Mode of Action

MES primarily acts as a buffering agent in biological systems. It helps maintain a stable pH environment, which is critical for the optimal functioning of biological processes . The interaction of MES with its targets can lead to changes in the physiological environment, influencing the activity of enzymes and other biochemical reactions .

Biochemical Pathways

MES is involved in several biochemical pathways due to its buffering properties. It helps maintain the optimal pH for various enzymatic reactions, thereby influencing the efficiency and direction of these reactions . The specific biochemical pathways affected by mes can vary depending on the biological system and the environmental conditions .

Pharmacokinetics

As a buffering agent, mes is known to be highly soluble in water , which could influence its bioavailability and distribution in biological systems .

Result of Action

The primary result of MES action is the stabilization of the pH environment in biological systems . This can have various molecular and cellular effects, including the regulation of enzyme activity, influencing metabolic pathways, and maintaining the integrity of biological structures .

Action Environment

The action of MES is influenced by various environmental factors. Its buffering capacity is effective within a pH range of 5.5 to 6.7 . Temperature, ionic strength, and the presence of other ions can also affect the buffering capacity of MES . , which makes it a suitable buffer in these contexts.

Biochemical Analysis

Biochemical Properties

MES plays a crucial role across various research domains due to its effective buffering capacity within the pH range of 5.5 to 6.7 . It does not engage in complex formation with the majority of metals commonly employed in environmental and biological studies . Its solubility in water is excellent, and it exhibits minimal lipid solubility, rendering it impermeable to membranes .

Cellular Effects

It is known to be less toxic to cells than other buffers such as Tris and phosphate

Molecular Mechanism

As a buffering agent, its primary role is to maintain a stable pH environment, which is crucial for many biochemical reactions

Temporal Effects in Laboratory Settings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Morpholino)ethanesulfonic acid typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation. The reaction conditions include maintaining a temperature range of 70-90°C and using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods: In industrial settings, the production of 2-(N-Morpholino)ethanesulfonic acid involves large-scale sulfonation processes. The reaction mixture is carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or recrystallization techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(N-Morpholino)ethanesulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives of 2-(N-Morpholino)ethanesulfonic acid .

Scientific Research Applications

2-(N-Morpholino)ethanesulfonic acid is extensively used in scientific research due to its buffering capacity and stability. Some key applications include:

Comparison with Similar Compounds

3-(N-Morpholino)propanesulfonic acid (MOPS): Contains a propanesulfonic moiety instead of an ethanesulfonic one.

4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): Known for its high buffering capacity in the physiological pH range.

Uniqueness: 2-(N-Morpholino)ethanesulfonic acid is unique due to its minimal interaction with metal ions, making it ideal for experiments involving metal-sensitive processes. Its stability and solubility in water further enhance its utility in various research applications .

Properties

IUPAC Name |

2-morpholin-4-ium-4-ylethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGZJKUKBWWHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[NH+]1CCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-31-9 | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(N-Morpholino)ethanesulfonic acid (MES) a suitable buffer for biological research?

A1: MES is a zwitterionic buffer with a pKa of 6.1, making it ideal for buffering in the physiological pH range of 5.5 to 6.7. [, , ] Unlike phosphate buffers, it is non-toxic to plants relying on nitrogen fixation and does not interfere with the assay of dinitrogen fixation. [] This makes MES particularly valuable for studying biological systems sensitive to pH changes.

Q2: How does 2-(N-Morpholino)ethanesulfonic acid (MES) affect root growth in Arabidopsis thaliana?

A2: While 0.1% MES can promote root growth and root apex area, 1% MES significantly inhibits root growth, root hair number, and meristem length. [] This suggests MES concentration can influence reactive oxygen species (ROS) homeostasis in the root apex, impacting normal root morphogenesis.

Q3: Can 2-(N-Morpholino)ethanesulfonic acid (MES) be used to control pH in a water-in-CO2 microemulsion?

A3: Yes, MES can successfully buffer the pH of water droplets in a water-in-CO2 microemulsion within the range of 5-6. [] This is crucial for enabling enzymatic reactions within these systems.

Q4: How does 2-(N-Morpholino)ethanesulfonic acid (MES) contribute to the synthesis of nanoporous gold films?

A4: MES serves a dual role in the synthesis of chemically synthesized nanoporous gold films (cNPGFs). Firstly, it acts as a reducing agent, converting chloroauric acid to gold nanoparticles. Secondly, it functions as a protecting agent and pH buffer, ensuring the controlled formation of gold networks. []

Q5: Has 2-(N-Morpholino)ethanesulfonic acid (MES) been used to purify biologically relevant molecules?

A5: Yes, MES has been used in the purification of link protein from bovine nasal cartilage proteoglycans. In a solution of 1 M NaCl and 0.01 M MES at pH 7, link protein becomes soluble and functional, enabling the study of its oligomeric state and its role in proteoglycan aggregate stability. []

Q6: How does the presence of 2-(N-Morpholino)ethanesulfonic acid (MES) influence the activation of embryogenic cell division in alfalfa leaf protoplast-derived cells?

A6: Buffering the culture medium with 10mM MES delays cell division and promotes non-embryogenic cell type formation. This suggests that pH gradients, influenced by MES, play a significant role in embryogenic cell development. []

Q7: What role does 2-(N-Morpholino)ethanesulfonic acid (MES) play in the extraction of C-Phycocyanin from Spirulina platensis?

A7: An optimized MES buffer facilitates the leaching of C-Phycocyanin (C-PC) from S. platensis cells under specific conditions. [] This process avoids energy-consuming steps, simplifying C-PC extraction.

Q8: What is the molecular formula and weight of 2-(N-Morpholino)ethanesulfonic acid (MES)?

A8: The molecular formula of MES is C6H13NO4S, and its molecular weight is 195.24 g/mol. []

Q9: How does 2-(N-Morpholino)ethanesulfonic acid (MES) behave in mixed solvents?

A9: MES exhibits varying solubility in mixed solvents like aqueous 1,4-dioxane and ethanol solutions. Notably, MES displays liquid-liquid phase separation in certain 1,4-dioxane concentrations. [] This information is relevant for applications involving mixed solvent systems.

Q10: Is 2-(N-Morpholino)ethanesulfonic acid (MES) stable in frozen solutions?

A10: While freezing can significantly impact the acidity of electrolyte solutions, frozen solutions containing MES as a zwitterion show minimal changes in acidity. [] This highlights the stability of MES under cryogenic conditions.

Q11: Can 2-(N-Morpholino)ethanesulfonic acid (MES) be used to study protein assembly?

A11: Yes, MES plays a crucial role in studying the assembly of purified tubulin into microtubules. By using MES buffer, researchers can investigate the influence of various factors, including polycations like DEAE-dextran, on tubulin assembly dynamics. []

Q12: How does 2-(N-Morpholino)ethanesulfonic acid (MES) buffer contribute to the study of peptidylglycine-a-hydroxylating monooxygenase (PHM)?

A14: MES buffer is used in the in vitro assay for PHM activity, providing an optimal environment for enzymatic function. This allows researchers to investigate the inhibitory effects of compounds like 4-phenyl-3-butenoic acid on PHM activity. []

Q13: Has 2-(N-Morpholino)ethanesulfonic acid (MES) been employed in the study of protein association dynamics?

A15: Yes, dynamic and time-resolved static light scattering measurements in MES buffer have been used to investigate the association kinetics of wild- and mutant-type Ynd1p protein. This approach revealed differences in intermolecular interaction and aggregate formation between the two protein types. []

Q14: Can 2-(N-Morpholino)ethanesulfonic acid (MES) be used in analytical techniques?

A16: MES plays a critical role in capillary electrophoresis (CE) with capacitively coupled contactless conductivity detection (C4D). It forms part of the background electrolyte, allowing for the rapid and simple determination of lactate in sweat samples. []

Q15: How is 2-(N-Morpholino)ethanesulfonic acid (MES) used in Agrobacterium-mediated transformation?

A17: MES buffer stabilizes the pH of the co-cultivation medium during Agrobacterium-mediated transformation of Mimosa pudica. This enhances transformation efficiency, facilitating the development of stable transgenic plants. []

Q16: What is the role of 2-(N-Morpholino)ethanesulfonic acid (MES) in lantibiotic production?

A18: A newly developed medium buffered with MES enhances lantibiotic production in Streptococcus salivarius strains. This is attributed to the improved biomass accumulation observed in this medium compared to commercial alternatives. []

Q17: Can 2-(N-Morpholino)ethanesulfonic acid (MES) be used in the synthesis of nanomaterials?

A19: MES plays a significant role in the chemical bath deposition of ZnO nanowires. It acts as a pH buffer, enabling the controlled growth of nanowire arrays at near-neutral pH conditions without the need for hexamethylenetetramine (HMTA). []

Q18: Has 2-(N-Morpholino)ethanesulfonic acid (MES) been used to study the solubility of pharmaceutical compounds?

A20: Yes, MES buffer was employed to determine the pH-dependent solubility of silver sulfadiazine. This research revealed the anticipated increase in solubility with increasing hydrogen-ion concentration, consistent with the behavior of a salt of a weak organic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)